Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide
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Overview
Description
Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring and hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide typically involves multiple steps. One common method includes the reaction of propionic acid with hydrazine hydrate to form the hydrazide derivative. This intermediate is then reacted with a triazine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazine ring or the hydrazide group, leading to the formation of new compounds.
Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazine compounds.
Scientific Research Applications
Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The triazine ring and hydrazide group play a crucial role in these interactions, providing the necessary binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-yl)-, hydrazide
- Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, methyl ester
Uniqueness
Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O3/c1-2(4(13)10-7)8-3-5(14)9-6(15)12-11-3/h2H,7H2,1H3,(H,8,11)(H,10,13)(H2,9,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYLKKRKFWUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=NNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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